molecular formula C21H26N2O2S B4308567 N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE

Cat. No.: B4308567
M. Wt: 370.5 g/mol
InChI Key: VHWUWQNDRWMSPD-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE is a complex organic compound that combines the structural features of adamantane and benzothiazole. Adamantane is known for its rigid, diamond-like structure, while benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This unique combination imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with benzothiazole derivatives under specific conditions. For instance, adamantanecarboxylic acid can be reacted with enamides to produce the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps like recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the benzothiazole ring can interact with active sites or allosteric sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-2-(1,3-benzothiazol-2-yl)acetamide
  • N-(2-adamantyl)benzamide
  • 4-(1-adamantyl)-2-methyl-thiazole

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE is unique due to its specific combination of adamantane and benzothiazole structures. This combination imparts distinct chemical properties, such as increased stability and specific binding affinities, which are not observed in other similar compounds .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-19(13-23-17-3-1-2-4-18(17)26-20(23)25)22-6-5-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWUWQNDRWMSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETAMIDE

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